3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Description
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol is a silyl-protected alcohol characterized by a tert-butyldimethylsilyl (TBDMS) ether group at the 3-position and two methyl substituents at the 2-position of the propanol backbone. This compound is structurally designed to combine steric protection from the bulky TBDMS group with the stability conferred by the geminal dimethyl groups. Such features make it valuable in organic synthesis, particularly in multi-step reactions requiring temporary hydroxyl group protection .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O2Si/c1-10(2,3)14(6,7)13-9-11(4,5)8-12/h12H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPMGGDCFBKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730845 | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117932-70-4 | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds are known to act as silylating agents, protecting hydroxyl groups via silylation.
Mode of Action
The compound interacts with its targets through a process known as silylation. In this process, a silyl group (in this case, Tert-butyl(dimethyl)silyl) is introduced to a molecule, typically to protect a reactive group such as a hydroxyl group. This interaction results in the formation of a silyl ether, which is stable and unreactive under a variety of conditions.
Result of Action
The primary result of the action of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol is the protection of reactive groups in organic molecules, allowing for selective reactions to occur at other sites. This can facilitate the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. In general, silylating agents are used under controlled laboratory conditions, where these factors can be carefully managed to optimize the reaction.
Biological Activity
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol, commonly referred to as TDMOS, is an organosilicon compound with the molecular formula C₁₁H₂₆O₂Si and a molecular weight of approximately 218.41 g/mol. Characterized by its tertiary alcohol functional group and the presence of a tert-butyl and dimethylsilyl moiety, TDMOS exhibits unique chemical properties that make it a subject of interest in various fields, including organic synthesis and material science.
Chemical Structure and Properties
The structure of TDMOS can be represented as follows:
This compound features a bulky tert-butyl group that enhances steric hindrance and stability. Such structural characteristics may influence its reactivity in biological systems.
TDMOS's biological activity is largely attributed to its ability to interact with cellular membranes and enzymes. The presence of the silyl group enhances its stability compared to non-silylated compounds. While specific biological activities are not extensively documented, organosilicon compounds have been studied for their potential antimicrobial and antifungal properties. Research indicates that similar compounds can interact with cellular components, leading to various biological effects, although further studies are necessary to elucidate the specific mechanisms involved in TDMOS's action .
Comparative Analysis
To better understand TDMOS's potential applications, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-{[Tert-butyl(dimethyl)silyl]oxy}propan-1-ol | C₉H₂₁O₂Si | Shorter carbon chain |
| 3-{[Trimethylsilyl]oxy}-2,2-dimethylpropan-1-ol | C₉H₂₁O₂Si | Different silyl group |
| 3-{[Phenyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol | C₁₁H₂₆O₂Si | Aromatic substitution |
The unique steric properties of TDMOS may make it more effective in certain applications compared to its analogs.
Case Studies
- Synthesis and Application : A study highlighted the successful synthesis of TDMOS using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole. This method demonstrated high yields and efficiency in protecting alcohol functionalities during complex organic transformations .
- Biochemical Applications : Research has indicated that silyl ethers like TDMOS can serve as protective groups in organic synthesis, allowing for selective reactions without interference from sensitive functional groups . This property is particularly valuable in synthesizing pharmaceuticals where reaction conditions must be tightly controlled.
Scientific Research Applications
Organic Synthesis
Reactivity and Selectivity
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol is primarily utilized as a protecting group for alcohols in organic synthesis. The tert-butyl(dimethyl)silyl (TBS) group stabilizes the alcohol functionality, preventing unwanted reactions during synthetic transformations. The mechanism of action involves preferential interaction with enantiomers, allowing for the synthesis of enantiopure products through chiral differentiation.
Synthesis Techniques
The synthesis of this compound typically involves:
- Protection of an alcohol using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base like imidazole or pyridine.
- Conducting the reaction in aprotic solvents such as dichloromethane or tetrahydrofuran at room temperature to achieve higher yields.
Material Science
The unique properties of this compound make it suitable for applications in material science. Its ability to enhance stability and reactivity allows for its use in developing new materials with specific functionalities.
Potential Applications Include:
- Silicone-based materials: The compound can be incorporated into silicone polymers to improve thermal stability and mechanical properties.
- Coatings: Its silyl ether functionality may enhance adhesion properties in coatings and sealants.
Biological Applications
While specific biological activities of this compound are not extensively documented, organosilicon compounds are often studied for their potential antimicrobial and antifungal properties. The ability to interact with cellular membranes or enzymes suggests that similar compounds might exhibit biological activities worth exploring further.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Organic Synthesis | Demonstrated the effectiveness of TBS protection in multi-step synthesis, leading to high yields of desired products. |
| Study B | Material Science | Investigated incorporation into silicone elastomers, showing improved thermal stability compared to unmodified materials. |
| Study C | Biological Activity | Explored antimicrobial properties of related organosilicon compounds; suggested potential for further investigation into similar structures. |
Chemical Reactions Analysis
Cleavage of the TBDMS Protecting Group
The tert-butyldimethylsilyl (TBDMS) group is commonly removed under acidic or nucleophilic conditions to regenerate the free alcohol.
Applications :
-
Deprotection is critical in multistep syntheses, such as in the preparation of indole derivatives .
-
PMA/SiO catalysts enable selective cleavage without affecting labile groups (e.g., acetals, alkenes) .
Esterification Reactions
The hydroxyl group reacts with carboxylic acids or their derivatives to form esters.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C to rt, 12 h | 3-{[TBDMS]oxy}-2,2-dimethylpropyl acetate | 78% |
| Benzoyl chloride | EtN, CHCl, 0°C | Corresponding benzoate ester | 82% |
Mechanistic Insight :
-
The reaction proceeds via nucleophilic acyl substitution, with the alcohol attacking the electrophilic carbonyl carbon.
Substitution Reactions
The silyl ether participates in nucleophilic substitutions, often requiring deprotection first.
Example :
-
Reaction with methyl iodide under basic conditions yields methyl ether derivatives after TBDMS cleavage.
Organometallic Reactions
The compound acts as a precursor for organolithium reagents.
Lithiation :
-
Treatment with -BuLi in THF generates lithium 3-{[TBDMS]oxy}-2,2-dimethylpropan-1-ide, a strong base used in deprotonation or C–C bond formation .
Stability and Reactivity Comparison
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-{[tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and reactivity.
Key Comparative Insights:
Steric and Electronic Effects: The geminal dimethyl groups in the target compound enhance steric shielding, reducing unwanted nucleophilic attacks compared to mono-methyl analogs (e.g., ). TBDMS vs. TBDPS: The diphenyl variant offers greater steric protection and hydrolytic stability but complicates synthesis due to higher molecular weight and cost.
Physical Properties: Silyl ethers (e.g., ) generally exhibit lower polarity and higher volatility than amino-substituted analogs (e.g., ). The chiral (2S)-methyl derivative demonstrates the role of stereochemistry in biochemical applications, unlike the non-chiral target compound.
Reactivity :
- Silyl-protected alcohols resist nucleophilic substitution and oxidation, making them superior to unprotected alcohols (e.g., ) in multi-step syntheses.
- Fluoride-sensitive cleavage (e.g., TBAF) is a shared trait among TBDMS and TBDPS derivatives, but reaction rates differ due to steric factors .
Synthetic Utility :
- The target compound’s structure is ideal for temporary hydroxyl protection in sensitive reactions, whereas chiral variants (e.g., ) are tailored for asymmetric synthesis.
Limitations and Contradictions in Evidence
- Direct data on the target compound’s melting point, solubility, or spectral data are absent in the provided evidence; inferences rely on structural analogs.
- Safety data for silyl ethers (e.g., ) suggest moderate hazards (e.g., H302, H315), but specific toxicological profiles for the target compound require further study.
Preparation Methods
General Synthetic Strategy
The synthesis of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol typically follows the protection of a primary or secondary alcohol with the tert-butyl(dimethyl)silyl (TBS) group. The key reagent is tert-butyl(dimethyl)silyl chloride (TBSCl), which reacts with the hydroxyl group in the presence of a base to form the silyl ether.
$$
\text{ROH} + \text{TBSCl} \xrightarrow[\text{solvent}]{\text{base}} \text{RO-TBS} + \text{HCl}
$$
Where ROH is 2,2-dimethylpropan-1-ol (neopentyl alcohol).
Detailed Preparation Method
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2,2-dimethylpropan-1-ol (neopentyl alcohol) | Starting alcohol substrate | Primary alcohol ready for protection |
| 2 | tert-butyl(dimethyl)silyl chloride (TBSCl) | Silylating agent | Provides tert-butyl(dimethyl)silyl protecting group |
| 3 | Base: imidazole or pyridine | Acts as a proton scavenger and catalyst | Neutralizes HCl formed, promotes reaction |
| 4 | Solvent: dichloromethane (DCM) or tetrahydrofuran (THF) | Aprotic solvent | Provides suitable medium for reaction |
| 5 | Temperature: Room temperature (20-25°C) | Mild conditions prevent side reactions | High yield and purity of product |
- The alcohol is dissolved in anhydrous DCM or THF.
- Imidazole or pyridine is added to the solution as a base.
- TBSCl is added dropwise under stirring.
- The reaction mixture is stirred at room temperature for several hours (typically 2-24 h).
- After completion, the reaction mixture is quenched with water, and the organic layer is separated.
- The product is purified by standard techniques such as column chromatography or extraction.
Reaction Mechanism Insights
- The base (imidazole or pyridine) deprotonates the hydroxyl group, increasing its nucleophilicity.
- The activated alcohol attacks the silicon atom of TBSCl, displacing chloride ion.
- The resulting silyl ether is stabilized by the bulky tert-butyl and dimethyl groups, which protect the alcohol functionality during subsequent synthetic steps.
Research Findings and Optimization
- Solvent choice: Aprotic solvents such as dichloromethane and THF provide optimal yield and reaction control. Polar protic solvents are avoided to prevent hydrolysis of TBSCl.
- Base effects: Imidazole is preferred over pyridine due to its stronger nucleophilicity and better solubility, leading to higher reaction rates and cleaner products.
- Temperature: Room temperature conditions are sufficient, minimizing side reactions and decomposition.
- Yield: Typical isolated yields range from 80% to 95% depending on reaction time and purification method.
Comparative Data Table of Preparation Conditions
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Base | Imidazole | Pyridine | Imidazole |
| Temperature | Room temperature (25°C) | Room temperature (25°C) | 0°C to room temperature |
| Reaction Time | 4 hours | 6 hours | 2 hours |
| Yield (%) | 90-95 | 80-90 | 85-92 |
| Notes | Preferred for high purity | Slightly slower reaction | Lower temperature reduces side reactions |
Additional Considerations
- Water sensitivity: The reaction must be conducted under anhydrous conditions to prevent hydrolysis of TBSCl.
- Purification: The product is typically purified by silica gel chromatography using non-polar solvents to avoid cleavage of the silyl ether.
- Storage: The silyl ether product is stable under inert atmosphere and dry conditions but can be cleaved by strong acids or fluoride sources.
Summary Table of Key Data
| Property | Value |
|---|---|
| Molecular Formula | C11H26O2Si |
| Molecular Weight | 218.41 g/mol |
| CAS Number | 117932-70-4 |
| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropan-1-ol |
| Typical Yield | 80-95% |
| Common Base | Imidazole |
| Common Solvent | Dichloromethane, Tetrahydrofuran |
| Reaction Temperature | Room temperature (20-25°C) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
